molecular formula C6H12N2O B6223126 (2S)-2-methyl-1-nitrosopiperidine CAS No. 36702-44-0

(2S)-2-methyl-1-nitrosopiperidine

Cat. No.: B6223126
CAS No.: 36702-44-0
M. Wt: 128.2
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Description

(2S)-2-methyl-1-nitrosopiperidine: is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological processes. This compound is characterized by a piperidine ring substituted with a nitroso group and a methyl group at the second position, making it a chiral molecule with the (2S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-1-nitrosopiperidine typically involves the nitrosation of 2-methylpiperidine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{2-methylpiperidine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-methyl-1-nitrosopiperidine can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of 2-methylpiperidine.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

Chemistry: (2S)-2-methyl-1-nitrosopiperidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of nitrosamines on cellular processes. It serves as a model compound to understand the biochemical pathways involved in nitrosamine metabolism and their potential carcinogenic effects.

Medicine: Research on this compound has implications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its nitroso group can be modified to create derivatives with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of rubber and other polymers. It acts as a curing agent and stabilizer, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1-nitrosopiperidine involves its interaction with cellular components, particularly proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of adducts. These adducts can interfere with normal cellular functions, potentially leading to mutagenic or carcinogenic effects. The compound’s molecular targets include enzymes involved in DNA repair and replication, as well as signaling pathways regulating cell growth and apoptosis.

Comparison with Similar Compounds

    (2R)-2-methyl-1-nitrosopiperidine: The enantiomer of (2S)-2-methyl-1-nitrosopiperidine with similar chemical properties but different biological activities.

    N-nitrosopiperidine: A structurally related compound with a nitroso group attached to the piperidine ring but without the methyl substitution.

    N-nitrosomorpholine: Another nitrosamine with a morpholine ring instead of a piperidine ring.

Uniqueness: this compound is unique due to its chiral nature and specific substitution pattern. This configuration influences its reactivity and interaction with biological molecules, making it distinct from other nitrosamines. Its specific stereochemistry can lead to different biological effects compared to its enantiomer or other related compounds.

Properties

IUPAC Name

(2S)-2-methyl-1-nitrosopiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPVLHFEMWOTGD-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020853
Record name (2S)-2-Methyl-1-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36702-44-0
Record name Piperidine, 2-methyl-N-nitroso-, S(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036702440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Methyl-1-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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